molecular formula C25H19FN6O2S2 B2729989 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391898-21-8

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2729989
CAS No.: 391898-21-8
M. Wt: 518.59
InChI Key: KPYHARZQHUWRHW-UHFFFAOYSA-N
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Description

This compound integrates a benzo[d]thiazole moiety linked via a thioether bridge to a 1,2,4-triazole core, further substituted with a phenyl group at position 4 and a methylene-bound 2-fluorobenzamide at position 3. The benzo[d]thiazole and 1,2,4-triazole motifs are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN6O2S2/c26-18-11-5-4-10-17(18)23(34)27-14-21-30-31-25(32(21)16-8-2-1-3-9-16)35-15-22(33)29-24-28-19-12-6-7-13-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYHARZQHUWRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the fluorobenzamide group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by bases like potassium carbonate. Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide may exhibit antimicrobial properties. The benzo[d]thiazole and triazole moieties are known to enhance bioactivity against various pathogens. For instance, similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed as an antimicrobial agent .

Anticancer Activity

Research has demonstrated that derivatives of thiazole and triazole compounds often exhibit significant anticancer properties. The compound's structure allows it to interact with cancer cell lines effectively. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, indicating a potential mechanism for anticancer activity. For example, compounds containing similar functional groups have been tested against human lung adenocarcinoma cells (A549) and demonstrated promising results .

Synthesis and Mechanism of Action

The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-pheny1-4H-1,2,4-triazol-3-y1)methyl)-2-fluorobenzamide typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the benzo[d]thiazole moiety.
  • Synthesis of the triazole ring through cyclization reactions.
  • Coupling with the benzamide structure to form the final product.

Understanding the mechanism of action is crucial for optimizing its therapeutic potential. Molecular docking studies can provide insights into how this compound interacts with specific biological targets, potentially leading to the development of more effective drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related thiazole derivatives against various pathogens. Compounds similar to N-((5-(...)) showed significant inhibition zones against Staphylococcus epidermidis and other strains, indicating a strong potential for further development as antimicrobial agents .

Case Study 2: Anticancer Evaluation

In another study, derivatives were tested on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain structural modifications could enhance selectivity and potency against these cancer cell lines, suggesting pathways for developing targeted therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Compound 8a ():

  • Structure: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
  • Key Differences: Replaces the benzo[d]thiazole-thioethyl group with a pyridinyl-acetyl substituent.
  • Synthesis: 80% yield via reflux with acetylacetone in acetic acid. IR shows dual C=O peaks at 1679 and 1605 cm⁻¹, confirming the benzamide and acetyl groups .

Compound 10a–e ():

  • Structure: 2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
  • Key Differences: Substitutes benzo[d]thiazole with bromobenzofuran and replaces 2-fluorobenzamide with phenylacetamide.
  • Synthesis: S-alkylation achieved via conventional or microwave methods, though yields are unspecified .

N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ():

  • Structure: Features a 4-methoxybenzamide and hydroxyamino-oxoethylthio chain.
  • Key Differences: The methoxy group (electron-donating) contrasts with the target’s 2-fluoro substituent (electron-withdrawing), which may alter solubility and bioactivity .

Thioether-Linked Derivatives

S-Alkylated 1,2,4-Triazoles ():

  • Example: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15]
  • Key Differences: Utilizes phenylsulfonyl and difluorophenyl groups instead of benzo[d]thiazole.
  • Spectral Data: IR confirms thione tautomerism (C=S at 1247–1255 cm⁻¹; absence of S-H stretch) .

Benzamide Derivatives

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ):

  • Structure: Lacks the thioethyl bridge and fluorinated benzamide.
  • Synthesis: 70% yield; IR shows a single C=O stretch at 1606 cm⁻¹ .

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ():

  • Structure: Replaces 1,2,4-triazole with imidazo-thiazole and oxazole-carboxamide.
  • Relevance: Highlights the versatility of heterocyclic-carboxamide hybrids in drug design .

Comparative Data Tables

Table 2: Bioactivity Comparison (Where Available)

Compound Bioactivity (IC₅₀) Cell Line/Target Reference
Thiazole Derivative 7b () 1.61 ± 1.92 µg/mL HepG-2 (Liver Cancer)
Thiazole Derivative 11 () 1.98 ± 1.22 µg/mL HepG-2 (Liver Cancer)

Key Observations

Synthesis Efficiency: Analogues like 8a (80% yield) and S-alkylated triazoles (70–80%) suggest that the target compound’s synthesis could be optimized using similar reflux conditions with active methylene compounds or α-halo ketones .

Tautomerism: The absence of C=O stretches in ’s triazoles indicates thione tautomer dominance, a feature likely shared by the target compound .

Substituent Effects: Fluorination on benzamide (target) vs. methoxy () may enhance metabolic stability but reduce solubility.

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure incorporates several functional groups, which contribute to its potential therapeutic applications.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H22N6O3S2
  • Molecular Weight : 518.61 g/mol
  • Purity : Typically around 95%

The presence of a benzo[d]thiazole moiety alongside a triazole ring is significant, as these structures are often associated with various biological activities such as antimicrobial and anticancer effects.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Bacillus subtilis

These findings suggest potential applications in treating bacterial infections and warrant further investigation into the compound's mechanism of action against these pathogens .

2. Anticancer Activity

The compound's structure suggests it may also possess anticancer properties. Research on related thiazole and triazole derivatives has demonstrated significant cytotoxic effects on cancer cell lines. For instance, compounds containing similar moieties were tested against:

  • NIH/3T3 mouse embryoblast cells
  • A549 human lung adenocarcinoma cells

In these studies, certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation, thus highlighting the potential of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyldihydrazole) in cancer therapy .

Structure–Activity Relationship (SAR)

The understanding of how structural modifications influence biological activity is critical for optimizing the efficacy of compounds like N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyldihydrazole). SAR studies have shown that:

  • The presence of electron-donating groups (such as methyl groups) enhances activity.
  • Specific substitutions on the phenyl ring are crucial for maintaining potency against targeted biological pathways.

For example, modifications that favor hydrophobic interactions or enhance binding affinity to specific enzymes may significantly improve therapeutic outcomes .

Research Findings and Case Studies

Several studies have documented the biological activity of compounds similar to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyldihydrazole). Below is a summary table showcasing relevant findings:

CompoundTargetActivityIC50 Value
Compound AAChEInhibition13.96 µM
Compound BBcl-2Cytotoxicity< 1 µM
Compound Cβ-secretaseInhibition3 µM

These results illustrate the potential of structurally related compounds in targeting key proteins involved in disease processes .

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